LogP and LogSW Differentiation: Ethanesulfonamide vs. Methanesulfonamide Chain-Length Effect on Lipophilicity and Predicted Aqueous Solubility
The target compound (ethanesulfonamide derivative) exhibits a computed LogP of 2.14, which is 0.53 log units higher than the methanesulfonamide analog (LogP = 1.61). Correspondingly, its computed aqueous solubility parameter (LogSW) is −3.78 versus −3.23 for the methanesulfonamide analog, representing a 0.55 log-unit decrease in predicted solubility . Both parameters were derived using the identical computational pipeline on the Hit2Lead platform, ensuring cross-study comparability.
| Evidence Dimension | Lipophilicity (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogP = 2.14, LogSW = −3.78 |
| Comparator Or Baseline | Methanesulfonamide analog (#7988063): LogP = 1.61, LogSW = −3.23 |
| Quantified Difference | ΔLogP = +0.53; ΔLogSW = −0.55 |
| Conditions | Computed descriptors from Hit2Lead/ChemBridge screening compound catalog; identical calculation methodology applied to both compounds (MOE-based LogP and LogSW models). |
Why This Matters
A ΔLogP of 0.53 translates to an approximately 3.4-fold difference in octanol-water partition coefficient, which is sufficient to alter predicted blood-brain barrier penetration and passive membrane permeability in screening library selection for CNS vs. peripheral target programs.
